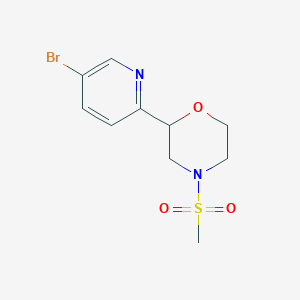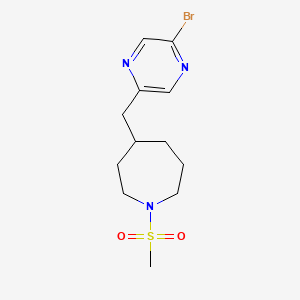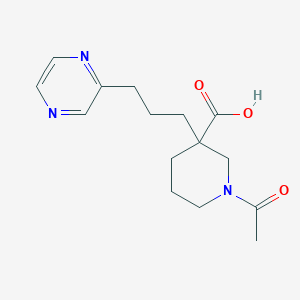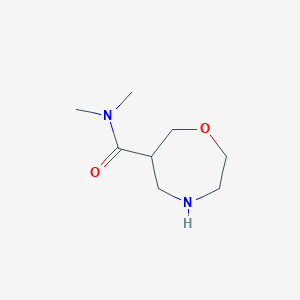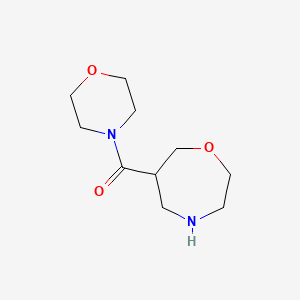
2-(3-Pyridin-4-yl-propyl)-pyrrolidine-2-carboxylic acid amide
Übersicht
Beschreibung
2-(3-Pyridin-4-yl-propyl)-pyrrolidine-2-carboxylic acid amide (2-PPPA) is a synthetic organic compound that has been used in a variety of scientific research applications due to its unique properties. 2-PPPA is a member of the pyrrolidine-2-carboxylic acid amide family, which has been found to possess a range of biological activities, including anti-inflammatory, antioxidant, and antifungal activities. This compound has been studied extensively in the laboratory setting, and its potential uses in various scientific research applications have been explored.
Wissenschaftliche Forschungsanwendungen
Neurological Disorders Treatment
The pyrrolidine ring, a core structure in this compound, is widely used in medicinal chemistry for the treatment of neurological disorders. The presence of the pyrrolidine ring can enhance the blood-brain barrier permeability of pharmaceuticals, making it a valuable scaffold for developing central nervous system (CNS) drugs .
Drug Discovery and Lead Optimization
The compound’s structure allows for significant versatility in drug discovery. Its pyrrolidine ring can be modified to explore pharmacophore space efficiently due to its sp3-hybridization, contributing to the stereochemistry of the molecule and increasing three-dimensional coverage .
Catalysis in Organic Synthesis
Pyrrolidine derivatives are known to act as catalysts in organic synthesis. They can facilitate various chemical reactions, including reductive couplings, by providing stereochemical control and enhancing reaction rates .
Biological Activity Profiling
The compound can be used to study the structure-activity relationship (SAR) in bioactive molecules. Different substituents on the pyrrolidine ring can lead to varied biological profiles, which is crucial for understanding the binding mode to enantioselective proteins .
Pharmacokinetic Modification
Incorporating the pyrrolidine structure into drug candidates can modify their pharmacokinetic properties. This includes altering absorption, distribution, metabolism, and excretion (ADME) profiles to achieve better therapeutic outcomes .
Sensory Material Formation
Derivatives of pyrrolidine have been used for the formation of sensing materials in polyvinyl chloride sensors. This application is particularly relevant in the development of medical and environmental monitoring devices .
Eigenschaften
IUPAC Name |
2-(3-pyridin-4-ylpropyl)pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c14-12(17)13(7-2-8-16-13)6-1-3-11-4-9-15-10-5-11/h4-5,9-10,16H,1-3,6-8H2,(H2,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWOZLZPQDJHDAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)(CCCC2=CC=NC=C2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(Pyridin-4-yl)propyl)pyrrolidine-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






